1,2,2-Trimethylpyrrolidin-3-one
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Overview
Description
1,2,2-Trimethylpyrrolidin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, featuring a five-membered ring structure with three methyl groups and a ketone functional group at the third position
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, to which this compound belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that various host and drug factors affect the pharmacodynamic action of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Trimethylpyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones, including this compound, typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1,2,2-Trimethylpyrrolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
1,2,2-Trimethylpyrrolidin-3-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and substitution patterns.
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
Pyrrolidin-2-one: Contains a ketone group at the second position, similar to this compound but without the additional methyl groups.
Pyrrolidin-2,5-dione: Features two ketone groups at the second and fifth positions, making it more reactive and versatile in chemical synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1,2,2-Trimethylpyrrolidin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidine, characterized by a five-membered ring structure that includes three methyl groups and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its interactions with various cellular receptors and biochemical pathways. Pyrrolidine derivatives are known for their ability to bind to specific receptors, leading to diverse cellular responses. The following outlines its mechanism of action:
- Target Receptors: The compound interacts with various receptors involved in disease pathways. Its binding affinity can influence pharmacological effects.
- Biochemical Pathways: The sp³-hybridization and non-planarity of the pyrrolidine ring enhance the compound's ability to explore pharmacophore space, which is crucial for drug design.
- Pharmacokinetics: Modifications in the molecular structure can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates derived from this compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have been effective against bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity: Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. A study highlighted its potential in inhibiting the proliferation of human cancer cells through apoptosis induction.
Case Studies
A review of case studies involving pyrrolidine derivatives provides insights into the practical applications of this compound:
-
Case Study: Anticancer Activity
- Objective: To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology: Human breast cancer cell lines were treated with varying concentrations of the compound.
- Findings: Significant inhibition of cell proliferation was observed at higher concentrations (IC50 values indicating effective doses). The mechanism was linked to apoptosis through caspase activation.
-
Case Study: Antimicrobial Efficacy
- Objective: To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology: Disc diffusion method was employed to test the efficacy against selected bacterial strains.
- Findings: The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
The chemical reactivity of this compound allows it to participate in various reactions:
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts to carboxylic acids or other derivatives | Potassium permanganate |
Reduction | Converts ketone to alcohol | Sodium borohydride |
Substitution | Forms derivatives through substitution reactions | Halogens or nucleophiles |
Properties
IUPAC Name |
1,2,2-trimethylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)6(9)4-5-8(7)3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFDOGPFCQTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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